1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane
Overview
Description
1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, also known as trans-N-Dibenzyl-Cyclen, is a chemical compound with the formula C22H32N4 . It is a white powder and is used in various applications as a trans-diprotected cyclen .
Synthesis Analysis
The synthesis of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane involves several steps. The compound reacts regioselectively in acid solution with several chloroformates to give 1,7-diprotected derivatives . These derivatives can then be alkylated and deprotected to afford 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes .Molecular Structure Analysis
The molecular structure of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane has been analyzed using 1H and 13C NMR spectra . The single crystal X-ray structure analyses of the intermediates are also reported and discussed .Chemical Reactions Analysis
The chemical reactions involving 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane are complex. The compound reacts regioselectively in acid solution with several chloroformates to give 1,7-diprotected derivatives . These derivatives can then be alkylated and deprotected to afford 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes .Physical And Chemical Properties Analysis
1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane has a molecular weight of 352.52 . It has a predicted boiling point of 494.6±40.0 °C and a predicted density of 1.025±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Bifunctional Chelators: A study by Riss et al. (2012) describes the synthesis of bifunctional chelators related to 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, which are used as building blocks for bivalent imaging agents in molecular imaging (Riss et al., 2012).
- Copper(II) and Gallium(III) Complexes: Esteves et al. (2014) synthesized cyclen derivatives for potential use in nuclear medicine, investigating their complexes with Cu(2+) and Ga(3+) cations (Esteves et al., 2014).
- Molecular Hydrides for Catalysis: Schuhknecht et al. (2018) reported the formation of ytterbium hydrides using a macrocyclic ligand related to 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, which catalyzed hydrogenation and hydrosilylation reactions (Schuhknecht et al., 2018).
Metal Complexes and Supramolecular Chemistry
- Metallosupramolecular Architectures: Hawes et al. (2014) explored the self-assembly of metal complexes using cyclen-derived ligands, revealing insights into their solid-state structures and the influence of ligand geometry (Hawes et al., 2014).
Protonation and Coordination Chemistry
- Protonation and Interaction Studies: Bernardo et al. (1996) investigated the protonation behavior of dibenzylated polyamines, including a derivative of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, and their interaction with hexacyanocobaltate(III) (Bernardo et al., 1996).
Regioselective Synthesis
- Dialcohol Dicarboxylic Macrocyclic Ligand Preparation: Dumont et al. (1994) demonstrated a regioselective synthesis approach for diprotected 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane derivatives (Dumont et al., 1994).
Coordination Polyhedra in Solution
- Lanthanide Complexes: Senanayake et al. (2006) studied the Eu, Gd, and Tb complexes of a macrocyclic ligand related to 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, focusing on their coordination polyhedra and relaxivity properties (Senanayake et al., 2006).
Synthesis Efficiency
- Bifunctional Chelating Agents Synthesis: Mishra et al. (1996) described an efficient synthesis method for bifunctional chelating agents using tetraazamacrocycles, including derivatives of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane (Mishra et al., 1996).
properties
IUPAC Name |
1,7-dibenzyl-1,4,7,10-tetrazacyclododecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4/c1-3-7-21(8-4-1)19-25-15-11-23-13-17-26(18-14-24-12-16-25)20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXIHHGLHPVIIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNCCN(CCN1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455988 | |
Record name | 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane | |
CAS RN |
156970-79-5 | |
Record name | 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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